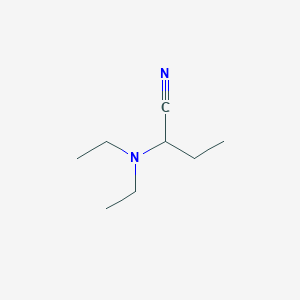
5-Phenyl-2-Thiophenecarbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2-Thiophenecarbonyl Chloride is an organic compound with the molecular formula C11H7ClOS and a molecular weight of 222.69 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a phenyl group and a carbonyl chloride functional group attached to the thiophene ring . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Phenyl-2-Thiophenecarbonyl Chloride can be synthesized from 5-Phenylthiophene-2-carboxylic acid . The synthesis involves the reaction of 5-Phenylthiophene-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C6H5C4H2COOH+SOCl2→C6H5C4H2COCl+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is often purified by distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-2-Thiophenecarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Alcohols.
Applications De Recherche Scientifique
5-Phenyl-2-Thiophenecarbonyl Chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Phenyl-2-Thiophenecarbonyl Chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives . The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-Thiophenecarbonyl Chloride: Similar structure but with a methyl group instead of a phenyl group.
2-Thiophenecarbonyl Chloride: Lacks the phenyl group, making it less sterically hindered.
5-Phenyl-2-Furoyl Chloride: Contains a furan ring instead of a thiophene ring.
Uniqueness
5-Phenyl-2-Thiophenecarbonyl Chloride is unique due to the presence of both a phenyl group and a thiophene ring, which imparts specific electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Propriétés
IUPAC Name |
5-phenylthiophene-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQWIBBCMYIUFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379976 |
Source


|
| Record name | 5-Phenyl-2-Thiophenecarbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17361-89-6 |
Source


|
| Record name | 5-Phenyl-2-Thiophenecarbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]acetamide](/img/structure/B102806.png)




